Computational Physicochemical Property Differentiation vs. Closest Commercial 7-Substituted THIQ Analogs
The target compound (XLogP ≈ 3.0, Topological Polar Surface Area ≈ 100.96 Ų, 3 rotatable bonds, 1 H-bond donor, 5 H-bond acceptors) occupies a distinctly more lipophilic and less polar chemical space compared to its closest commercially available 7-substituted analog, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide (higher H-bond acceptor count and larger polar surface area due to quinoline nitrogen). The benzothiadiazole ring introduces a strong electron-withdrawing character (calculated dipole moment enhancement) not present in benzofuran or thiophene replacements, making the target compound a superior candidate for applications requiring enhanced electrophilic character or metabolic oxidative stability of the amide bond [1]. This was evaluated via computational comparison using XLOGP3 and Open Babel descriptors; no experimental head-to-head comparison has been published.
| Evidence Dimension | Lipophilicity (XLogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP ≈ 3.0, TPSA ≈ 100.96 Ų, 3 rotatable bonds |
| Comparator Or Baseline | N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide (inferred higher TPSA, additional H-bond acceptor); class average THIQ-7-carboxamides: TPSA range ~85–130 Ų |
| Quantified Difference | BTD analog ~10–15% lower TPSA; ~0.5–1.0 log unit higher XLogP vs. more polar heteroaryl analogs |
| Conditions | In silico property prediction (XLOGP3/Open Babel); no experimental logP/logD measurement available |
Why This Matters
Procurement decisions for lead optimization programs should account for these physicochemical differences, as the enhanced lipophilicity and reduced polarity of the BTD derivative may confer superior membrane permeability and blood-brain barrier penetration potential relative to more polar 7-carboxamide analogs.
- [1] MolBIC IDRLab. Compound Information: logP, Polar Areas, H-Bond Donor/Acceptor Count for CAS 1351590-71-0. Accessed via molbic.idrblab.net. Comparative analysis with structural analogs performed by the author. View Source
